

AS2444697: A Deep Dive into its Kinase Selectivity Profile

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Compound of Interest			
Compound Name:	AS2444697		
Cat. No.:	B15603620	Get Quote	

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Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the kinase selectivity profile of AS2444697, detailed experimental methodologies for assessing kinase inhibition, and a visualization of the relevant signaling pathway.

Data Presentation: Kinase Selectivity Profile

AS2444697 has been characterized as a highly potent inhibitor of IRAK4 with an IC50 value of 21 nM.[1][2][4] Publicly available data demonstrates its selectivity for IRAK4 over the closely related kinase, IRAK1.

Kinase	IC50 (nM)	Selectivity (fold vs. IRAK4)
IRAK4	21	1
IRAK1	630	30



Note: A comprehensive selectivity profile of **AS2444697** against a broad panel of kinases is not currently available in the public domain. The data presented here is based on published information.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves screening the compound against a large panel of purified kinases. Biochemical assays are the standard method for this purpose. Below is a representative protocol for a biochemical kinase assay, similar to those used in large-scale kinase profiling.

Representative Biochemical Kinase Assay Protocol (e.g., Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.

Materials:

- Purified recombinant kinases (e.g., IRAK4, IRAK1, and other kinases for panel screening)
- Kinase-specific peptide substrate (e.g., Histone H3 (1-20) peptide for IRAK1)[5]
- AS2444697 (or test compound) serially diluted in DMSO
- ATP solution
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
- Detection mix containing Eu-labeled anti-ADP antibody, Alexa Fluor™ 647-labeled ADP tracer, and EDTA in TR-FRET dilution buffer[5]
- 384-well microplates

Procedure:

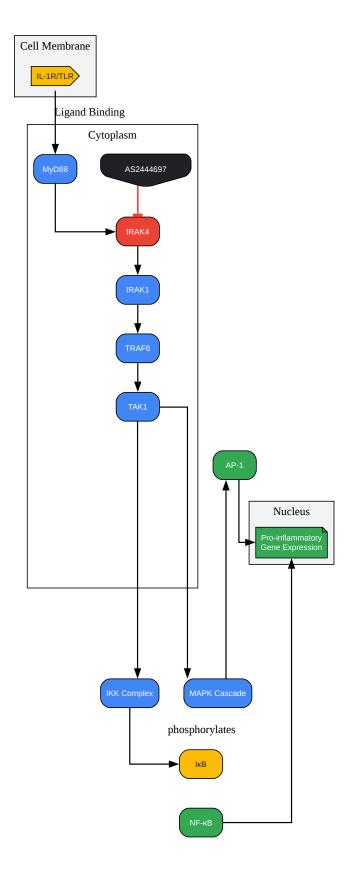


- Compound Dispensing: 50 nL of serially diluted AS2444697 in DMSO is dispensed into the wells of a 384-well microplate. Control wells receive DMSO only.
- Kinase/Substrate Addition: 2.5 μL of a 2X solution of the kinase and its specific substrate in kinase buffer is added to each well.
- Reaction Initiation: 2.5 μ L of a 2X ATP solution is added to each well to start the kinase reaction. The final reaction volume is 5 μ L. The ATP concentration is typically at or near the Km for each specific kinase.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination and Detection: $5 \mu L$ of the detection mix is added to each well. The EDTA in the detection mix stops the kinase reaction.
- Equilibration: The plate is incubated at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.
- Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring timeresolved fluorescence (excitation at ~340 nm, emission at ~665 nm and ~615 nm).
- Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The percent inhibition is determined relative to the DMSO controls. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve.

Mandatory Visualizations IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the IL-1R/TLR signaling cascade, which leads to the activation of downstream inflammatory responses. Inhibition of IRAK4 by **AS2444697** blocks this cascade.





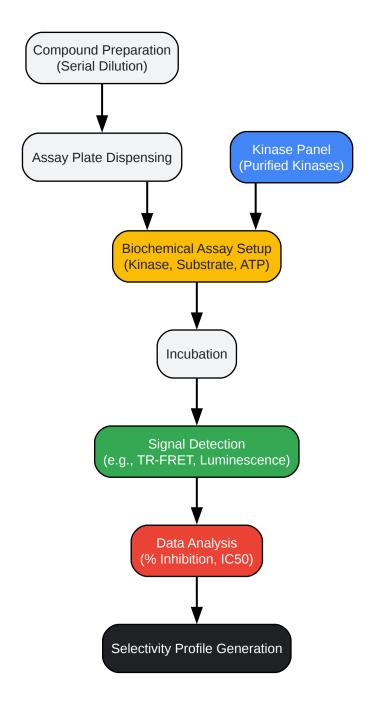
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Caption: IRAK4 signaling pathway and the inhibitory action of AS2444697.



Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like **AS2444697**.



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Caption: General workflow for biochemical kinase selectivity profiling.



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References

- 1. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
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